Cas no 2172500-10-4 (3-methyl-3,7-diazaspiro5.6dodecan-8-one)

3-Methyl-3,7-diazaspiro[5.6]dodecan-8-one is a spirocyclic compound featuring a unique diaza-bicyclic structure, which confers notable stability and reactivity for applications in medicinal chemistry and organic synthesis. Its rigid spiro framework enhances stereochemical control, making it a valuable intermediate for constructing complex heterocycles. The presence of both nitrogen atoms and a ketone group offers versatile functionalization opportunities, enabling selective modifications for targeted molecular design. This compound is particularly useful in the development of pharmacologically active molecules, where its structural features can influence binding affinity and metabolic stability. Its synthetic utility is further underscored by its compatibility with diverse reaction conditions.
3-methyl-3,7-diazaspiro5.6dodecan-8-one structure
2172500-10-4 structure
商品名:3-methyl-3,7-diazaspiro5.6dodecan-8-one
CAS番号:2172500-10-4
MF:C11H20N2O
メガワット:196.289302825928
CID:5568349
PubChem ID:165593950

3-methyl-3,7-diazaspiro5.6dodecan-8-one 化学的及び物理的性質

名前と識別子

    • 3-methyl-3,7-diazaspiro[5.6]dodecan-8-one
    • 2172500-10-4
    • EN300-1628988
    • 3-methyl-3,7-diazaspiro5.6dodecan-8-one
    • インチ: 1S/C11H20N2O/c1-13-8-6-11(7-9-13)5-3-2-4-10(14)12-11/h2-9H2,1H3,(H,12,14)
    • InChIKey: FBZRVVQVQDWXGW-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCCCC2(CCN(C)CC2)N1

計算された属性

  • せいみつぶんしりょう: 196.157563266g/mol
  • どういたいしつりょう: 196.157563266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 219
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 32.3Ų

3-methyl-3,7-diazaspiro5.6dodecan-8-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1628988-2.5g
3-methyl-3,7-diazaspiro[5.6]dodecan-8-one
2172500-10-4
2.5g
$2379.0 2023-07-10
Enamine
EN300-1628988-250mg
3-methyl-3,7-diazaspiro[5.6]dodecan-8-one
2172500-10-4
250mg
$1117.0 2023-09-22
Enamine
EN300-1628988-0.5g
3-methyl-3,7-diazaspiro[5.6]dodecan-8-one
2172500-10-4
0.5g
$1165.0 2023-07-10
Enamine
EN300-1628988-1.0g
3-methyl-3,7-diazaspiro[5.6]dodecan-8-one
2172500-10-4
1.0g
$1214.0 2023-07-10
Enamine
EN300-1628988-50mg
3-methyl-3,7-diazaspiro[5.6]dodecan-8-one
2172500-10-4
50mg
$1020.0 2023-09-22
Enamine
EN300-1628988-100mg
3-methyl-3,7-diazaspiro[5.6]dodecan-8-one
2172500-10-4
100mg
$1068.0 2023-09-22
Enamine
EN300-1628988-10.0g
3-methyl-3,7-diazaspiro[5.6]dodecan-8-one
2172500-10-4
10.0g
$5221.0 2023-07-10
Enamine
EN300-1628988-5000mg
3-methyl-3,7-diazaspiro[5.6]dodecan-8-one
2172500-10-4
5000mg
$3520.0 2023-09-22
Enamine
EN300-1628988-1000mg
3-methyl-3,7-diazaspiro[5.6]dodecan-8-one
2172500-10-4
1000mg
$1214.0 2023-09-22
Enamine
EN300-1628988-0.1g
3-methyl-3,7-diazaspiro[5.6]dodecan-8-one
2172500-10-4
0.1g
$1068.0 2023-07-10

3-methyl-3,7-diazaspiro5.6dodecan-8-one 関連文献

3-methyl-3,7-diazaspiro5.6dodecan-8-oneに関する追加情報

Exploring the Versatile Applications of 3-Methyl-3,7-diazaspiro[5.6]dodecan-8-one (CAS 2172500-10-4)

3-Methyl-3,7-diazaspiro[5.6]dodecan-8-one (CAS 2172500-10-4) is a structurally unique compound that has garnered significant attention in pharmaceutical and chemical research. This spirocyclic compound features a distinctive molecular architecture, combining a diazaspiro framework with a ketone functionality, making it a valuable intermediate in drug discovery and material science. The compound's spiro[5.6]dodecane core contributes to its stability and versatility, enabling diverse applications across multiple industries.

The growing interest in 3-methyl-3,7-diazaspiro[5.6]dodecan-8-one can be attributed to its potential role in addressing current challenges in medicinal chemistry. Researchers are particularly intrigued by its ability to serve as a rigid scaffold for designing novel bioactive molecules. In the context of recent trends favoring fragment-based drug discovery, this compound's unique geometry offers exciting possibilities for creating molecules with improved binding affinity and selectivity. Its spirocyclic structure may help overcome common issues like molecular flexibility that often plague drug candidates.

From a synthetic chemistry perspective, CAS 2172500-10-4 represents an interesting challenge and opportunity. The compound's spirocyclic amine moiety presents both synthetic hurdles and potential for innovation in organic synthesis methodologies. Recent advances in C-H activation and cascade reactions have opened new pathways for efficient preparation of such complex structures, aligning with the pharmaceutical industry's push for more sustainable synthetic routes. The presence of both tertiary amine and ketone functionalities in the same molecule creates multiple handles for further chemical modifications.

The pharmaceutical applications of 3-methyl-3,7-diazaspiro[5.6]dodecan-8-one are particularly noteworthy in light of current research trends. The compound's structural features make it potentially valuable for targeting protein-protein interactions, a hot topic in drug discovery that has traditionally been considered challenging. Its three-dimensional character could help address the flatness problem often associated with small molecule drugs, potentially leading to more effective treatments for complex diseases. This aligns with the growing market demand for innovative therapies in areas like neurodegenerative disorders and oncology.

Beyond medicinal chemistry, 3-methyl-3,7-diazaspiro[5.6]dodecan-8-one shows promise in materials science applications. The compound's rigid bicyclic structure could serve as a building block for advanced polymers with specific mechanical or thermal properties. In the context of increasing interest in smart materials and functional polymers, this spirocyclic compound might contribute to the development of novel materials with tailored characteristics for specialized applications.

The commercial landscape for CAS 2172500-10-4 reflects broader trends in fine chemicals supply. As pharmaceutical companies increasingly outsource complex intermediates, there is growing demand for reliable suppliers of specialized compounds like 3-methyl-3,7-diazaspiro[5.6]dodecan-8-one. The market for such high-value intermediates is expected to expand significantly, driven by ongoing research into novel drug modalities and the continuous evolution of therapeutic targets.

From a regulatory perspective, 3-methyl-3,7-diazaspiro[5.6]dodecan-8-one presents an interesting case study in chemical safety assessment. While not classified as hazardous under current regulations, proper handling procedures should always be followed when working with any chemical substance. The compound's structural complexity underscores the importance of thorough characterization and quality control in pharmaceutical applications, particularly given the industry's increasing focus on impurity control and quality by design principles.

Looking ahead, the future of 3-methyl-3,7-diazaspiro[5.6]dodecan-8-one appears promising. As computational methods like AI-assisted drug design become more sophisticated, compounds with unique three-dimensional structures like this spirocyclic molecule may gain even greater importance. The intersection of computational chemistry and synthetic methodology development could unlock new applications and synthetic routes for this interesting compound, potentially leading to breakthroughs in multiple scientific disciplines.

For researchers considering working with CAS 2172500-10-4, it's worth noting that the compound's spirocyclic architecture offers both opportunities and challenges. While the structure provides valuable three-dimensionality for drug design, it also requires careful consideration of synthetic strategies and purification methods. The growing availability of advanced analytical techniques and the development of new catalytic methods are making such compounds increasingly accessible to the research community.

In conclusion, 3-methyl-3,7-diazaspiro[5.6]dodecan-8-one represents an exciting area of exploration in modern chemistry. Its unique molecular framework positions it as a potentially valuable tool for addressing current challenges in drug discovery and materials science. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow, making it a compound worth watching in the coming years.

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